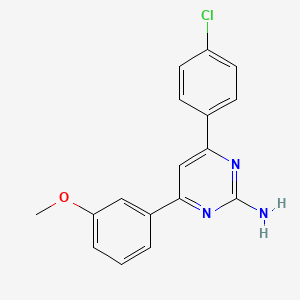![molecular formula C20H21N3O B6347515 4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine CAS No. 1354938-67-2](/img/structure/B6347515.png)
4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine
描述
4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine is an organic compound with a unique structure and properties. It is an aromatic heterocyclic amine with a pyrimidine nucleus and a methylated phenyl ring. The compound is of interest to researchers due to its potential applications in the fields of synthetic organic chemistry, pharmaceuticals, and biochemistry.
科学研究应用
4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine has been studied extensively as a potential therapeutic agent. It has been shown to have anti-inflammatory, anti-viral, anti-fungal, and anti-bacterial properties. It has also been used in the synthesis of other compounds, such as arylalkyl amines, which have potential applications in drug discovery and development. Additionally, the compound has been used in the synthesis of other heterocyclic compounds, such as pyrimidine derivatives, which have potential applications in materials science.
作用机制
The exact mechanism of action of 4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. It is also believed that the compound has an effect on the expression of certain genes involved in inflammation, as well as on the expression of certain proteins involved in the regulation of the immune system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine have been studied extensively. It has been shown to have anti-inflammatory, anti-viral, anti-fungal, and anti-bacterial properties. It has also been shown to have antioxidant and anti-cancer properties. Additionally, it has been shown to have an effect on the expression of certain genes involved in inflammation, as well as on the expression of certain proteins involved in the regulation of the immune system.
实验室实验的优点和局限性
The advantages of using 4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine for laboratory experiments include its high purity, low cost, and ease of synthesis. Additionally, the compound has been shown to have a wide range of biological activities, making it a useful tool for researchers. However, there are some limitations to using this compound for laboratory experiments. The compound is not very stable and can decompose over time. Additionally, the compound is not very soluble in water, making it difficult to use in certain types of experiments.
未来方向
The potential future directions for research involving 4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine include further studies on its anti-inflammatory, anti-viral, anti-fungal, and anti-bacterial properties. Additionally, research could be conducted on its potential use as an antioxidant and anti-cancer agent. Furthermore, research could be conducted on the compound’s effect on the expression of certain genes involved in inflammation, as well as on the expression of certain proteins involved in the regulation of the immune system. Finally, research could be conducted on the potential applications of the compound in drug discovery and development.
合成方法
The synthesis of 4-(3-methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine is achieved by a two-step procedure. The first step involves the condensation of 3-methoxyphenylacetaldehyde with 4-(propan-2-yl)phenylhydrazine in the presence of an acid catalyst to form a hydrazone intermediate. The hydrazone intermediate is then reacted with an alkali metal cyanide in the presence of an amine to form the desired product. This method of synthesis has been reported to produce the compound in yields of up to 88%.
属性
IUPAC Name |
4-(3-methoxyphenyl)-6-(4-propan-2-ylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-13(2)14-7-9-15(10-8-14)18-12-19(23-20(21)22-18)16-5-4-6-17(11-16)24-3/h4-13H,1-3H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXOFJWAZJFCCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165415 | |
| Record name | 2-Pyrimidinamine, 4-(3-methoxyphenyl)-6-[4-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine | |
CAS RN |
1354938-67-2 | |
| Record name | 2-Pyrimidinamine, 4-(3-methoxyphenyl)-6-[4-(1-methylethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354938-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrimidinamine, 4-(3-methoxyphenyl)-6-[4-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol), min. 98%](/img/structure/B6347536.png)